3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine
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Overview
Description
3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine is a complex organic compound with a molecular formula of C21H31N3O4S4 and a molecular weight of 517.755 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers
Preparation Methods
The synthesis of 3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine involves several steps. One common method includes the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . The carboxy functionality in the resulting product is then activated via conversion to acid chloride . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity using advanced techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanol, amines, and acetic acid . For example, the reaction of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride with ethanol and amines results in the formation of corresponding esters and amides . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Scientific Research Applications
3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine has a wide range of scientific research applications. It is used in the synthesis of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents . The thiazolidine motif in this compound is known for its pharmacological properties, making it a valuable scaffold in medicinal chemistry . Additionally, it is used in the design of combinatorial libraries for drug discovery and development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine and benzimidazole moieties are known to interact with various enzymes and receptors, modulating their activity . For example, thiazolidine derivatives have been shown to inhibit peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism . The sulfonic acid group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine can be compared with other thiazolidine and benzimidazole derivatives. Similar compounds include 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid and its esters and amides . These compounds share structural similarities but differ in their functional groups and pharmacological properties. The presence of the sulfonic acid group in this compound makes it unique, providing enhanced solubility and potential for diverse applications.
Properties
Molecular Formula |
C22H32Cl2N4O4S3 |
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Molecular Weight |
583.6 g/mol |
IUPAC Name |
3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C16H17Cl2N3O4S3.C6H15N/c1-3-20-15(22)13(27-16(20)26)14-19(2)11-7-9(17)10(18)8-12(11)21(14)5-4-6-28(23,24)25;1-4-7(5-2)6-3/h7-8H,3-6H2,1-2H3,(H,23,24,25);4-6H2,1-3H3/b14-13+; |
InChI Key |
HRDATMWAZDETAO-IERUDJENSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\2/N(C3=CC(=C(C=C3N2CCCS(=O)(=O)O)Cl)Cl)C)/SC1=S.CCN(CC)CC |
Canonical SMILES |
CCN1C(=O)C(=C2N(C3=CC(=C(C=C3N2CCCS(=O)(=O)O)Cl)Cl)C)SC1=S.CCN(CC)CC |
Origin of Product |
United States |
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